H-Dmt-Tic-Asp-N(Methyl)-Ph is a synthetic compound that belongs to the class of opioid peptides, specifically designed for its interactions with opioid receptors. The compound features a combination of amino acids and modifications that enhance its binding affinity and selectivity for delta-opioid receptors. This compound has been studied for its potential applications in pain management and drug development.
H-Dmt-Tic-Asp-N(Methyl)-Ph is derived from the combination of Dmt (2',6'-dimethyl-L-tyrosine), Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), aspartic acid, and a phenyl group with a methyl substitution on the nitrogen atom. The synthesis of this compound has been documented in various studies focusing on opioid receptor interactions and pharmacological properties .
This compound is classified as a delta-opioid receptor ligand. It is part of a broader category of peptide-based drugs that are being explored for their analgesic properties. The structural modifications, such as the introduction of Dmt and Tic, are aimed at enhancing receptor selectivity and reducing side effects typically associated with traditional opioid medications.
The synthesis of H-Dmt-Tic-Asp-N(Methyl)-Ph typically involves several key steps:
The synthesis can also utilize solid-phase peptide synthesis (SPPS) techniques, which facilitate efficient and scalable production. The reaction conditions are optimized for high yields, with reported yields often exceeding 80% .
H-Dmt-Tic-Asp-N(Methyl)-Ph has a complex molecular structure characterized by:
The molecular formula for H-Dmt-Tic-Asp-N(Methyl)-Ph is with a molecular weight of approximately 650.84 g/mol. The InChI Key for this compound is GWHRSTGESQKJIQ-RUXLTPPNSA-N .
H-Dmt-Tic-Asp-N(Methyl)-Ph can participate in various chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol .
The compound's reactivity is influenced by its structural features, allowing for diverse modifications that can enhance its pharmacological profile.
H-Dmt-Tic-Asp-N(Methyl)-Ph exerts its pharmacological effects primarily through binding to delta-opioid receptors. The binding process inhibits the activation of G-proteins associated with these receptors, thereby modulating downstream signaling pathways involved in pain perception and analgesia.
Research indicates that this compound has a high binding affinity for delta-opioid receptors, with selectivity ratios favoring delta over mu receptors significantly .
H-Dmt-Tic-Asp-N(Methyl)-Ph has several applications in scientific research:
This compound exemplifies the ongoing efforts in medicinal chemistry to design more effective pain management therapies through targeted receptor interactions.
The 2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore represents a foundational scaffold in opioid peptide research, distinguished by its unparalleled delta-opioid receptor affinity and functional versatility. This dipeptide motif emerged from systematic structure-activity relationship studies on tyrosine-tetrahydroisoquinoline (Tyr-Tic) derivatives, where dimethylation of tyrosine's aromatic ring dramatically enhanced both binding affinity and receptor selectivity. The pharmacophore's exceptional delta-opioid receptor binding properties (Kiδ = 0.022 nM) and delta selectivity (Kiμ/Kiδ = 150,000) established it as the smallest peptide sequence capable of high-fidelity interaction with delta-opioid receptors [4]. Within this framework, the Dmt residue (2',6'-dimethyltyrosine) provides critical hydrophobic interactions and the protonated amine essential for salt bridge formation with aspartate 128 in the delta-opioid receptor binding pocket. Meanwhile, the Tic residue (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) imposes conformational restraint through its rigid bicyclic structure, preferentially stabilizing a bioactive conformation that favors delta-opioid receptor engagement over mu-opioid receptor binding [8]. This structural combination creates a versatile platform for developing ligands with tailored functional profiles—from pure antagonists to bifunctional compounds—through strategic modifications at the C-terminus and N-terminus [1] [2].
The evolutionary trajectory of Dmt-Tic-based compounds began with the identification of H-Dmt-Tic-OH as a potent delta-opioid receptor antagonist (pA₂ = 8.2; Ke = 5.7 nM) with minimal mu-opioid receptor activity [4]. Early structure-activity relationship investigations revealed that even minor modifications could profoundly alter pharmacological profiles. N-terminal methylation produced N,N-dimethyl-Dmt-Tic-OH, which exhibited enhanced delta-opioid receptor antagonism (pA₂ = 9.4; Ke = 0.28 nM) while maintaining high delta-opioid receptor binding affinity (Kiδ = 0.12 nM) and selectivity (Kiμ/Kiδ = 20,000) [4]. Simultaneously, C-terminal extensions with hydrophobic groups unexpectedly generated bifunctional compounds: H-Dmt-Tic-Gly-NH-Benzyl exhibited mixed mu-opioid receptor agonist/delta-opioid receptor antagonist activity, while H-Dmt-Tic-Gly-NH-Phenyl displayed dual mu-opioid receptor/delta-opioid receptor agonism [1] [2]. This period also witnessed the development of potent delta-opioid receptor agonists, notably H-Dmt-Tic-NH-CH₂-Bid (UFP-502) and H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid (UFP-512), which maintained subnanomolar delta-opioid receptor affinity (Kiδ = 0.035 nM and 0.443 nM, respectively) while acquiring agonist functionality [1] [2]. These discoveries underscored the remarkable sensitivity of functional activity to C-terminal modifications and set the stage for rational design of target-specific ligands.
Table 1: Evolution of Key Dmt-Tic Pharmacophore Derivatives
| Compound | Structural Features | Kiδ (nM) | Kiμ (nM) | Kiμ/Kiδ | Primary Pharmacological Activity |
|---|---|---|---|---|---|
| H-Dmt-Tic-OH | Minimal pharmacophore | 0.022 | 3,300 | 150,000 | δ-antagonist |
| N,N-dimethyl-Dmt-Tic-OH | N-terminal dimethylation | 0.12 | 2,400 | 20,000 | δ-antagonist (enhanced potency) |
| H-Dmt-Tic-Gly-NH-Benzyl | C-terminal benzylamide | 0.031 | 0.16 | 5 | μ-agonist/δ-antagonist |
| H-Dmt-Tic-Gly-NH-Phenyl | C-terminal anilide | 0.042 | 0.16 | 4 | μ-agonist/δ-agonist |
| H-Dmt-Tic-NH-CH₂-Bid | C-terminal benzimidazole methylene linker | 0.035 | 0.50 | 14 | δ-agonist (UFP-502) |
| H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid | Aspartic acid-benzimidazole linker | 0.443 | 53.9 | 122 | δ-agonist (UFP-512) |
| H-Dmt-Tic-Asp-N(Me)-Ph | Asp substitution + N-methyl aniline | 0.186 | 364.3 | 1,958 | δ-antagonist (Compound 8) |
The transformation of Dmt-Tic from a minimal delta-opioid receptor antagonist to multifunctional ligands exemplifies rational peptidomimetic design. Three strategic modifications enabled functional diversification:
C-Terminus Hydrophobicity Modulation: Incorporation of benzyl, phenyl, or adamantyl groups at the C-terminus significantly enhanced mu-opioid receptor affinity while preserving delta-opioid receptor binding. For example, H-Dmt-Tic-NH-1-adamantane exhibited dual delta-opioid receptor antagonism (pA₂ = 9.06) and mu-opioid receptor agonism (IC₅₀ = 16 nM), demonstrating how hydrophobic bulk enables mu-opioid receptor engagement [3].
Amino Acid Insertions: Extension with spacer residues such as alanine or glycine altered receptor interaction dynamics. H-Dmt-Tic-Ala-NH-1-adamantane maintained high delta-opioid receptor affinity (Kiδ = 0.2 nM) but acquired potent delta-opioid receptor antagonism (pA₂ = 9.29), while H-Dmt-Tic-Ala-NH-tert-butyl showed similar properties [3]. The glycine-extended derivative H-Dmt-Tic-Gly-NH-Phenyl unexpectedly functioned as a dual mu-opioid receptor/delta-opioid receptor agonist, revealing that even small structural changes could dramatically alter functional outcomes [2].
Charged Residue Incorporation: Strategic introduction of aspartic acid revolutionized receptor selectivity profiles. In H-Dmt-Tic-Asp-NH-Phenyl, the negatively charged carboxylate group reduced mu-opioid receptor affinity (Kiμ = 10.8 nM) while preserving delta-opioid receptor binding (Kiδ = 0.036 nM), increasing delta-opioid receptor selectivity 75-fold (Kiμ/Kiδ = 300) compared to its glycine-containing analog H-Dmt-Tic-Gly-NH-Phenyl (Kiμ/Kiδ = 4) [2]. This established the "charge-screening" principle for enhancing delta-opioid receptor selectivity through electrostatic repulsion in the mu-opioid receptor binding pocket.
H-Dmt-Tic-Asp-N(Me)-Phenyl represents a pinnacle of rational pharmacophore optimization, integrating two critical structural innovations that synergistically enhance delta-opioid receptor selectivity and antagonism. First, the aspartic acid substitution at position three introduces a strategic negative charge that sterically and electrostatically impedes mu-opioid receptor engagement. This modification alone increased the delta-opioid receptor selectivity of H-Dmt-Tic-Gly-NH-Benzyl by over three orders of magnitude (from Kiμ/Kiδ = 5 to 5,730 in H-Dmt-Tic-Asp-NH-Benzyl) [1] [2]. Second, N-methylation of the anilide nitrogen transforms the functional activity from delta-opioid receptor agonism to potent delta-opioid receptor antagonism, as evidenced by its pA₂ value of 8.75 in mouse vas deferens assays [2]. This methylation effect was consistently observed across multiple scaffolds: methylation of H-Dmt-Tic-Gly-NH-Phenyl (delta-opioid receptor agonist) produced H-Dmt-Tic-Gly-N(Me)-Phenyl (delta-opioid receptor antagonist), while methylation of the benzimidazole nitrogen in H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid (UFP-512) converted it from delta-opioid receptor agonist to antagonist [1] [2].
Table 2: Impact of Sequential Modifications on Receptor Affinity and Selectivity
| Compound | Modification | Kiδ (nM) | Kiμ (nM) | Kiμ/Kiδ | Delta-Opioid Receptor Selectivity vs. Precursor |
|---|---|---|---|---|---|
| H-Dmt-Tic-Gly-NH-Phenyl (1) | Reference agonist | 0.042 | 0.16 | 4 | Baseline |
| H-Dmt-Tic-Asp-NH-Phenyl (6) | Asp substitution for Gly | 0.036 | 10.8 | 300 | 75-fold increase |
| H-Dmt-Tic-Asp-N(Me)-Phenyl (8) | Additional N-methyl aniline | 0.186 | 364.3 | 1,958 | 6.5-fold vs (6); 490-fold vs (1) |
The molecular basis for these effects lies in specific ligand-receptor interactions. The aspartic acid carboxylate group likely forms a salt bridge with lysine 214 in the delta-opioid receptor, an interaction absent in mu-opioid receptor due to structural differences in the extracellular loops [8]. Meanwhile, N-methylation eliminates a critical hydrogen bond between the anilide NH and histidine 278 in transmembrane domain 6 of the delta-opioid receptor, a bond necessary for receptor activation [6] [8]. Molecular docking studies confirm that methylation induces a reorientation of the ligand within the binding pocket, stabilizing an inactive receptor conformation [6]. Functionally, H-Dmt-Tic-Asp-N(Me)-Phenyl exhibits negligible agonist activity in isolated tissue preparations (IC₅₀ > 10,000 nM in guinea pig ileum) while potently antagonizing delta-opioid receptor agonist effects [2]. This targeted manipulation of receptor conformation through precise chemical modifications exemplifies the sophistication achievable in contemporary peptidomimetic design.
Table 3: Molecular Structure and Properties of H-Dmt-Tic-Asp-N(Me)-Phenyl
| Characteristic | Specification |
|---|---|
| Systematic Name | N-Methyl-N-phenyl-L-asparaginyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate-2',6'-dimethyl-L-tyrosine |
| Molecular Formula | C₃₅H₄₂N₆O₄ |
| Molecular Weight | 610.7 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]-4-(methyl-phenylamino)-4-oxobutanoic acid |
| Key Structural Features | • Dmt: 2',6'-dimethyltyrosine with free phenolic OH • Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid • Asp: L-aspartic acid with free β-carboxylate • N(Me)-Phenyl: N-methyl anilide with tertiary amide bond |
| Pharmacophoric Elements | • Protonated amine (Dmt) for Asp128 salt bridge • Phenolic OH for Tyr129 hydrogen bonding • Tic rigidity for conformational constraint • Asp carboxylate for enhanced δ-selectivity • N-methyl anilide for δ-antagonism |
The compound's significance extends beyond its intrinsic activity to its validation of structure-function principles applicable across opioid peptide design. The demonstration that electrostatic repulsion can selectively diminish mu-opioid receptor binding while preserving delta-opioid receptor affinity has been leveraged in subsequent generations of selective ligands [8]. Similarly, the methylation strategy for converting agonists to antagonists has proven generalizable to multiple scaffolds, providing a blueprint for functional control. Additionally, the methyl group reduces hydrogen-bonding capacity, potentially enhancing central nervous system permeability—a critical consideration for neuroactive compounds [5] [8]. As the most selective delta-opioid receptor antagonist (Kiμ/Kiδ = 1,958) derived from the Dmt-Tic scaffold at the time of its development, H-Dmt-Tic-Asp-N(Me)-Phenyl remains a benchmark for rational pharmacophore optimization and a testament to the power of molecular-level understanding in advancing opioid therapeutics [1] [2].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0